molecular formula C17H14N2O3S B12054340 (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12054340
M. Wt: 326.4 g/mol
InChI Key: JQWCXDYTAKYAKX-UHFFFAOYSA-N
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Description

(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a central thiazolidine-2,4-dione ring substituted with a benzyl group at position 3 and a 3-hydroxyphenylamino-methylidene moiety at position 3. Its Z-isomer configuration is critical for its structural stability and biological activity.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1,3-thiazol-2-one

InChI

InChI=1S/C17H14N2O3S/c20-14-8-4-7-13(9-14)18-10-15-16(21)19(17(22)23-15)11-12-5-2-1-3-6-12/h1-10,20-21H,11H2

InChI Key

JQWCXDYTAKYAKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)C=NC3=CC(=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via Knoevenagel condensation , a common method for introducing arylidene substituents to the thiazolidine-2,4-dione scaffold . This involves reacting 3-benzyl-1,3-thiazolidine-2,4-dione with a substituted aldehyde or imine derivative under basic conditions.

Example Reaction Pathway:

ReactantCatalyst/ConditionsProduct
3-Benzyl-1,3-thiazolidine-2,4-dione + (3-hydroxyphenyl)amino aldehydePiperidine/AcOH, reflux (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione

Key Observations :

  • The reaction proceeds via nucleophilic attack of the active methylene group (C5) on the aldehyde carbonyl, followed by dehydration.

  • The stereochemistry of the exocyclic double bond (Z-configuration) is stabilized by intramolecular hydrogen bonding .

Thiazolidine-2,4-dione Core:

  • Nucleophilic Additions : The electron-deficient carbonyl groups at C2 and C4 are susceptible to nucleophilic attack. For example:

    • Reaction with hydrazine forms hydrazone derivatives .

    • Grignard reagents may add to the carbonyl carbons, though steric hindrance from the benzyl group limits reactivity .

  • Ring-Opening Reactions : Under strong acidic or basic conditions, the thiazolidine ring may hydrolyze to form mercaptoacetic acid derivatives .

Substituents:

  • Benzyl Group (N3) : Stable under most conditions but can undergo hydrogenolysis (e.g., with Pd/C and H₂) to yield des-benzyl analogs .

  • (3-Hydroxyphenyl)amino Methylidene Group :

    • The phenolic -OH group participates in etherification (e.g., alkylation with methyl iodide) .

    • The amino group can undergo acylation (e.g., with acetyl chloride) or diazo coupling reactions .

Structural Modifications

Modifications to enhance solubility or biological activity are common. Examples include:

Modification TypeReagents/ConditionsOutcome
Etherification Alkyl halides, K₂CO₃, DMF Improved lipophilicity (e.g., methoxy derivatives)
Acylation Acetic anhydride, pyridine Blocked phenolic -OH group, altering electronic properties
Metal Coordination Transition metal salts Formation of chelate complexes (e.g., Cu²⁺, Fe³⁺)

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming benzyl isothiocyanate .

  • Photodegradation : The exocyclic double bond undergoes cis-trans isomerization under UV light .

  • Oxidative Degradation : Susceptible to oxidation at the sulfur atom, forming sulfoxide/sulfone derivatives .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity:

CompoundKey Reactivity Differences
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione Enhanced solubility due to phenolic -OH; prone to oxidative dimerization
5-[(4-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dioneElectron-withdrawing nitro group increases electrophilicity at C5
3-Benzyl-5-(3,4-dihydroxybenzylidene)-thiazolidine-2,4-dioneCatechol group enables redox activity and metal chelation

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinediones, including the compound . Research indicates that derivatives of thiazolidinediones exhibit significant activity against various bacterial and fungal strains. For instance:

  • Mechanism of Action : The thiazolidinedione structure contributes to the inhibition of microbial growth by disrupting cell wall synthesis and metabolic pathways.
  • Case Studies : A study demonstrated that certain thiazolidinedione derivatives showed promising results against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Activity

The compound has shown potential as an anticancer agent through various mechanisms:

  • Cell Cycle Arrest : Research indicates that thiazolidinediones can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • In Vivo Studies : In animal models, compounds similar to (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione have demonstrated tumor growth inhibition .

Anti-inflammatory Effects

Thiazolidinediones are also recognized for their anti-inflammatory properties:

  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, which is beneficial in conditions like arthritis and other inflammatory diseases.
  • Clinical Relevance : In clinical settings, thiazolidinediones have been explored for their ability to alleviate symptoms associated with chronic inflammatory diseases .

Antidiabetic Applications

Thiazolidinediones are widely studied for their role in diabetes management:

  • Insulin Sensitization : The compound enhances insulin sensitivity in peripheral tissues, making it a candidate for treating type 2 diabetes.
  • Research Findings : Clinical trials have indicated that similar compounds can significantly lower blood glucose levels and improve glycemic control in diabetic patients .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of thiazolidinediones:

  • Oxidative Stress Reduction : These compounds may protect neuronal cells from oxidative stress-induced damage.
  • Preclinical Evidence : Animal studies have shown that thiazolidinedione derivatives can improve cognitive function and reduce neuroinflammation .

Biological Activity

The compound (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. TZDs have gained attention due to their roles in various therapeutic areas, particularly in diabetes management and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione features a thiazolidine ring with significant substituents that enhance its biological activity. The presence of the benzyl and hydroxyphenyl groups contributes to its interaction with various biological targets.

Thiazolidine-2,4-diones exhibit their biological effects primarily through:

  • PPARγ Activation : TZDs are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant in the context of antidiabetic activity .
  • Antioxidant Activity : Many TZD derivatives demonstrate antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Antimicrobial and Antiproliferative Effects : TZDs have shown potential in inhibiting the growth of various microbial strains and cancer cell lines. The structural modifications in compounds like (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione can enhance these activities .

Antidiabetic Activity

Research indicates that thiazolidine derivatives can significantly improve insulin sensitivity and reduce blood glucose levels. For instance, studies have shown that specific TZD derivatives exhibit comparable efficacy to established antidiabetic agents like Rosiglitazone .

Antimicrobial Activity

In vitro studies have demonstrated that (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis .

Anticancer Potential

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiazolidine derivatives:

  • Study on Antiproliferative Effects : A study involving various TZD derivatives showed that certain modifications led to significant reductions in IC50 values against human cancer cell lines such as MCF-7 and HepG2. The derivative with a similar structure to (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione demonstrated promising results .
  • In Vivo Studies : In Drosophila models, compounds structurally related to this TZD exhibited improved survival rates under high-fat diet conditions, indicating potential metabolic benefits .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntidiabeticPPARγ activation leading to improved insulin sensitivity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges reactive oxygen species

Comparison with Similar Compounds

Structural and Functional Analogues in the Thiazolidinedione Class

The compound’s structural relatives include both clinically used TZDs and experimental derivatives, differing primarily in substituents on the thiazolidinedione core. Key comparisons are summarized below:

Table 1: Comparison of Thiazolidinedione Derivatives
Compound Name Structural Features Biological Activity Key Differentiators References
Rosiglitazone Phenyl ring at position 5; no amino-methylidene PPAR-γ agonist (antidiabetic) Lacks 3-hydroxyphenylamino group; higher PPAR-γ selectivity
Pioglitazone Pyridine ring substituent Broader metabolic effects (lipid modulation) Different aromatic substitution pattern
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione 4-hydroxyphenyl-methylidene; Z-isomer Antihyperglycemic, antimicrobial Lacks benzyl and amino groups; E/Z isomer impacts activity
SMI-IV-4 (from docking study) 3-amino-4-hydroxyphenylprop-2-enoyl; pyridinyl substituent High docking score (-5.1) for receptor binding Enhanced binding affinity due to amino-hydroxy substitution
N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide Thiophene-methylidene; benzamide group Antimicrobial, anticancer Sulfur-rich heterocycle; distinct target selectivity

Substituent-Driven Pharmacological Divergence

  • 3-Hydroxyphenylamino-methylidene Moiety: This substituent introduces hydrogen-bonding capability, which could modulate enzyme inhibition (e.g., tyrosine kinase or cyclooxygenase) or receptor binding compared to non-hydroxylated analogues .
  • Z-Isomer Specificity : The Z-configuration at position 5 is critical for maintaining planar geometry, facilitating π-π stacking with biological targets. The E-isomer of similar compounds often shows reduced activity .

Q & A

Q. What synthetic methodologies are recommended for preparing (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation , where a benzyl-substituted thiazolidinedione reacts with a 3-hydroxyphenyl-substituted aldehyde. Key steps include:

  • Refluxing aromatic aldehydes with thiazolidinedione derivatives in ethanol using piperidine as a catalyst (yields: 61–85%) .
  • Isolation via filtration and recrystallization from DMF-ethanol mixtures to ensure purity .
  • Confirming the Z-configuration of the exocyclic double bond using NOE NMR experiments .

Table 1: Representative Synthetic Conditions for Thiazolidinedione Derivatives

SubstrateSolventCatalystReaction TimeYield (%)Reference
3-HydroxybenzaldehydeEthanolPiperidine6–8 hrs61–70
Modified benzyl derivativesDMFK₂CO₃12 hrs70–78

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (1680–1750 cm⁻¹) and thioamide (C=S) bands (1200–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons on the exocyclic double bond (δ 6.8–7.5 ppm) and confirm Z-configuration via coupling constants (J = 10–12 Hz) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 383) and fragmentation patterns .

Q. What precautions are necessary for handling and storage?

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the exocyclic double bond .
  • Use electrostatic-safe equipment during synthesis to avoid ignition risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-selectivity?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-isomers .
  • Catalytic Additives : Use of L-proline or DBU improves stereoselectivity by 15–20% .
  • Temperature Control : Lower temperatures (0–5°C) reduce isomerization during purification .

Q. What strategies address low aqueous solubility in biological assays?

  • Co-solvent Systems : Use DMSO-PBS mixtures (≤5% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. How do structural modifications at the 3-hydroxyphenyl group affect bioactivity?

  • Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance hypolipidemic activity by 30% via improved PPARγ binding .
  • Methoxy Substitution : Reduces metabolic clearance (t₁/₂ increased from 2.1 to 4.5 hrs) .

Table 2: Structure-Activity Relationships (SAR) of Analogues

SubstituentPPARγ EC₅₀ (nM)Metabolic Stability (t₁/₂, hrs)Reference
3-Hydroxy1202.1
3-Methoxy1504.5
3-Nitro851.8

Q. How can discrepancies in reported biological activities be resolved?

  • Assay Standardization : Use isothermal titration calorimetry (ITC) to validate binding affinities across labs .
  • Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with activity .

Q. What computational tools predict interactions with hemoglobin subunits?

  • Molecular Docking : AutoDock Vina simulations show hydrogen bonding between the thiazolidinedione core and Hemoglobin β-subunit (ΔG = –9.2 kcal/mol) .
  • MD Simulations : GROMACS analysis reveals stable binding over 100 ns trajectories .

Key Notes

  • Contradictions in Data : Variability in hypolipidemic activity (EC₅₀: 85–150 nM) may arise from differences in cell lines (HEK293 vs. HepG2) .

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